(1H-Indazol-7-yl)-methyl-amine
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Overview
Description
(1H-Indazol-7-yl)-methyl-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives have gained significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The structure of this compound consists of an indazole ring with a methylamine group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-7-yl)-methyl-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their high yields and minimal byproduct formation . The use of catalysts such as copper, silver, and iodine has been reported to facilitate the synthesis of indazole compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-7-yl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
(1H-Indazol-7-yl)-methyl-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indazol-7-yl)-methyl-amine involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been shown to inhibit the p53/MDM2 pathway, leading to apoptosis in cancer cells . The compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
(1H-Indazol-7-yl)-methyl-amine can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Known for its antitumor activity.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.
Properties
IUPAC Name |
N-methyl-1H-indazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-4-2-3-6-5-10-11-8(6)7/h2-5,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSALLMCLTXBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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